Tr-PEG6
Overview
Description
Synthesis Analysis
Tr-PEG6 is used in the synthesis of antibody-drug conjugates (ADCs). In vitro ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular formula of this compound is C29H36O6 . The exact mass is 480.25 and the molecular weight is 480.600 .Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .Physical and Chemical Properties Analysis
This compound is a solid powder . It is soluble in DMSO . The elemental analysis shows that it contains C, 72.48; H, 7.55; O, 19.97 .Scientific Research Applications
Gene and Drug Delivery Systems : PEG and its derivatives are major components in gene and drug delivery systems, particularly for transporting miRNA and siRNA in vitro. They interact with RNA through both hydrophilic and hydrophobic contacts, affecting RNA stability, aggregation, and particle formation (Froehlich et al., 2012).
Biofunctionalization of Gold Nanorods : PEG derivatives are used to functionalize gold nanorods (GNRs), an approach crucial for biosensing applications. This process involves creating strong Au–S bonds by introducing sulfhydryl groups onto the surface of GNRs, improving the efficacy of functionalized GNRs and enhancing sensitivity in target detection (Wang et al., 2017).
Nanoparticle-Based Drug and Gene Delivery : PEGylation, the process of coating nanoparticle surfaces with PEG, is extensively studied for improving drug and gene delivery efficiency. This technique prolongs systemic circulation time and shields against various biological barriers (Suk et al., 2016).
Photothermally Enhanced Photodynamic Therapy : PEG-functionalized graphene oxide is used to enhance photodynamic therapy (PDT) for cancer treatment. This approach increases intracellular trafficking of photosensitizers, leading to improved cancer cell destruction (Tian et al., 2011).
Osmotic Stress Studies in Plant Tissue Cultures : In plant science, PEG is used to mimic osmotic stress in tissue cultures, providing insights into water stress responses and cell cycle checkpoint regulation (Elmaghrabi et al., 2017).
Peptide and Protein PEGylation : PEGylation of peptides and proteins enhances their stability, circulation time, and efficacy by shielding from proteolytic enzymes and avoiding rapid renal filtration. This has implications for pharmaceutical and biotechnical applications (Roberts et al., 2002).
Translational Research in Medicine : PEG and its derivatives play a role in translational research (TR), facilitating the translation of basic scientific discoveries into practical applications in medicine (Hörig & Pullman, 2004).
Cellular and Molecular Biology : PEG derivatives influence cellular and molecular responses, such as cell cycle progression and gene expression, particularly in the context of quantum dot toxicity studies (Zhang et al., 2006).
Mechanism of Action
Target of Action
Tr-PEG6, also known as a non-cleavable 6-unit polyethylene glycol (PEG) linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the antibody part targets a specific protein on the surface of cancer cells, and the drug part kills the cells .
Mode of Action
This compound interacts with its targets through the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and macrostructures, such as a drug, therapeutic protein, or vesicle, which is beneficial because it improves the safety and efficiency of the therapeutic agent . The hydrophilic nature of PEG can increase the solubility of the compound in aqueous media . The trityl ether in this compound can be removed under mildly acidic conditions or via hydrogenolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the action of ADCs. The ADCs, synthesized using this compound, can bind to specific proteins on the surface of cancer cells, get internalized, and then release the drug to kill the cancer cells . .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily related to its role in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADCs . The hydrophilic nature of PEG increases the water solubility of the compound, which can enhance the bioavailability of the drug . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in ADCs. The ADCs, synthesized using this compound, can specifically target cancer cells and effectively kill them . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability and action of PEGylated compounds can be influenced by factors such as temperature, pH, and presence of different ions
Safety and Hazards
Properties
IUPAC Name |
2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIZOCQZVDVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710418 | |
Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141282-24-8 | |
Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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